molecular formula C6H4BrF2NO B13009799 5-Bromo-2-(difluoromethyl)pyridin-3-ol

5-Bromo-2-(difluoromethyl)pyridin-3-ol

Cat. No.: B13009799
M. Wt: 224.00 g/mol
InChI Key: FQLGOLBMDILZTD-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H4BrF2NO and a molecular weight of 224.0 g/mol It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and hydroxyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)pyridin-3-ol typically involves the bromination of 2-(difluoromethyl)pyridin-3-ol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation of the hydroxyl group would produce a pyridone derivative .

Scientific Research Applications

5-Bromo-2-(difluoromethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethyl)pyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The difluoromethyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H4BrF2NO/c7-3-1-4(11)5(6(8)9)10-2-3/h1-2,6,11H

InChI Key

FQLGOLBMDILZTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C(F)F)Br

Origin of Product

United States

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